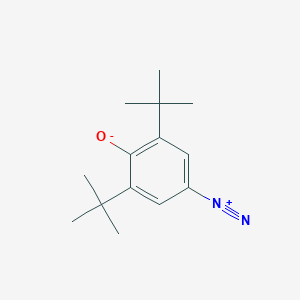
Lenalidomide-5'-CO-C4-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-5’-CO-C4-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating an alkyne functional group, which can be used for further chemical modifications and bioconjugation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-CO-C4-alkyne typically involves the following steps:
Cyclization: The brominated intermediate undergoes cyclization with 3-aminopiperidine-2,6-dione to form the lenalidomide core.
Alkyne Introduction: The alkyne group is introduced through a coupling reaction with an appropriate alkyne reagent under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of Lenalidomide-5’-CO-C4-alkyne follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
Lenalidomide-5’-CO-C4-alkyne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: The nitro group can be reduced to an amine using mild reducing agents.
Substitution: The brominated intermediate can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Iron powder and ammonium chloride for nitro reduction.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Lenalidomide-5’-CO-C4-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to study protein interactions and cellular pathways.
Medicine: Investigated for its potential to enhance the efficacy of lenalidomide in cancer therapy.
Industry: Utilized in the development of new materials with unique properties.
作用機序
Lenalidomide-5’-CO-C4-alkyne exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent degradation of specific protein substrates, including IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . The alkyne group allows for further chemical modifications, enabling the study of additional molecular targets and pathways .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative with enhanced potency and reduced side effects compared to thalidomide.
Photo-lenalidomide: A derivative used for target identification in chemical proteomics.
Uniqueness
Lenalidomide-5’-CO-C4-alkyne is unique due to the presence of the alkyne functional group, which allows for further chemical modifications and bioconjugation. This feature makes it a versatile tool in both research and therapeutic applications .
特性
分子式 |
C20H21N3O4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]hept-6-ynamide |
InChI |
InChI=1S/C20H21N3O4/c1-2-3-4-5-6-17(24)21-14-7-8-15-13(11-14)12-23(20(15)27)16-9-10-18(25)22-19(16)26/h1,7-8,11,16H,3-6,9-10,12H2,(H,21,24)(H,22,25,26) |
InChIキー |
LYBMHNQZANPHTC-UHFFFAOYSA-N |
正規SMILES |
C#CCCCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


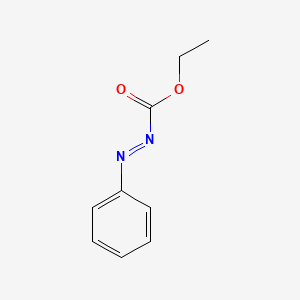
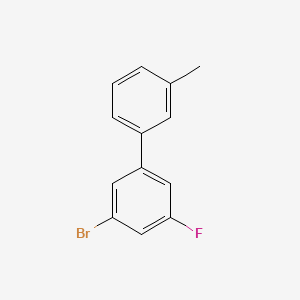
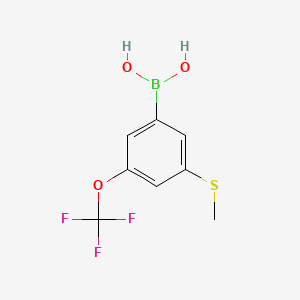

![Phosphinino[4,3-B]quinoline](/img/structure/B14760729.png)
![3,20-dioxapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B14760742.png)

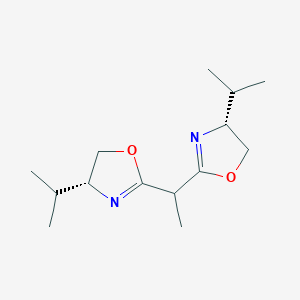
![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)
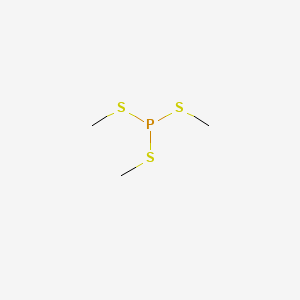
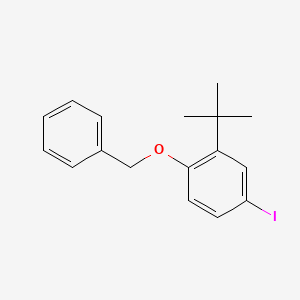
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)
![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)
